molecular formula C10H19ClN2O2 B6608798 tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride CAS No. 2648868-62-4

tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride

Cat. No.: B6608798
CAS No.: 2648868-62-4
M. Wt: 234.72 g/mol
InChI Key: KLMYXLVOZSQUSH-YZUKSGEXSA-N
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Description

tert-Butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride is a bicyclic carbamate derivative with a rigid azabicyclo[3.1.0]hexane core. Its molecular formula is C₁₀H₁₈N₂O₂·HCl, and it has a molecular weight of 234.73 g/mol (accounting for the hydrochloride salt). Key identifiers include CAS numbers 181941-45-7 (free base) and 1895870-72-0 (hydrochloride form) . The compound is widely used as a synthetic intermediate in medicinal chemistry, particularly for developing drugs targeting neurological and oncological pathways due to its nitrogen-containing bicyclic structure, which enhances binding to biological targets .

Properties

IUPAC Name

tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10;/h7,11H,4-6H2,1-3H3,(H,12,13);1H/t7-,10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMYXLVOZSQUSH-YZUKSGEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12C[C@@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable azabicyclohexane derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the required quality and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents .

Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may be used in the development of drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of various chemical products. Its stability and reactivity make it suitable for use in manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥95% (typical commercial availability)
  • Storage : Stable at room temperature under inert conditions .
  • Hazard Classification: Non-dangerous (UN Number: 0) .

Comparison with Similar Compounds

The compound belongs to a class of azabicyclo[3.1.0]hexane derivatives, which vary in substituents, stereochemistry, and functional groups. Below is a detailed comparison with structurally related analogs:

Structural and Stereochemical Variations

Table 1: Structural Comparison of Azabicyclo[3.1.0]hexane Derivatives

Compound Name CAS Number Key Structural Features Biological Activity
tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate 134677-60-4 Carbamate at position 6; (1R,5S,6r) stereochemistry Moderate antiproliferative activity (IC₅₀: 10–30 μM)
tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate N/A Oxygen atom in the bicyclic core Lower metabolic stability due to oxabicyclo structure
tert-Butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 273206-92-1 Hydroxymethyl substituent; altered solubility Potential analgesic properties
tert-Butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride 181941-45-7 Carbamate at position 1; (1S,5R) stereochemistry; hydrochloride salt Enhanced antiproliferative activity (IC₅₀: 4.2–24.1 μM)

Key Observations :

  • Stereochemistry : The (1S,5R) configuration in the target compound confers superior biological activity compared to (1R,5S) or (1R,3S,5S) isomers .
  • Substituent Effects : The hydroxymethyl group in CAS 273206-92-1 improves solubility but reduces metabolic stability, whereas the carbamate group in the target compound enhances receptor binding .

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